(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with phenyl and dichlorophenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,4-dichlorophenylhydrazine with 2,5-diphenyl-3H-pyrazol-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylhydrazine: A precursor used in the synthesis of the target compound.
2,5-Diphenyl-3H-pyrazol-3-one: Another precursor with a similar pyrazolone core.
2-Fluorodeschloroketamine: A structurally related compound with different pharmacological properties.
Uniqueness
(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of both hydrazone and pyrazolone functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H14Cl2N4O |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H14Cl2N4O/c22-15-11-12-18(17(23)13-15)24-25-20-19(14-7-3-1-4-8-14)26-27(21(20)28)16-9-5-2-6-10-16/h1-13,26H |
InChI Key |
NWUUZPRRIXSZFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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